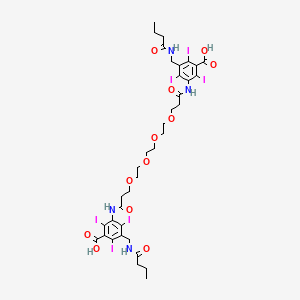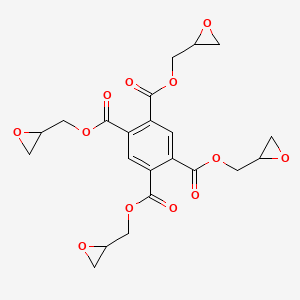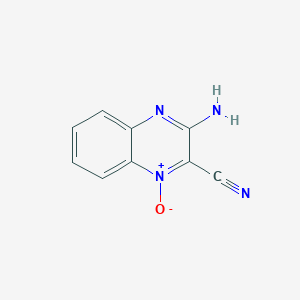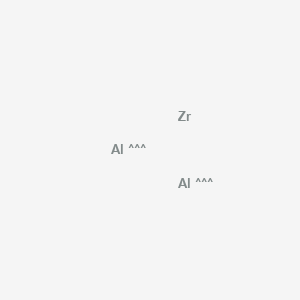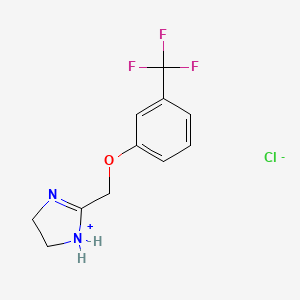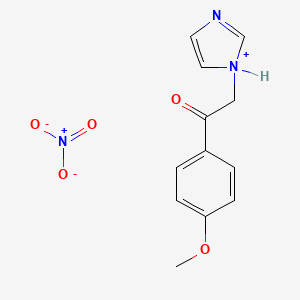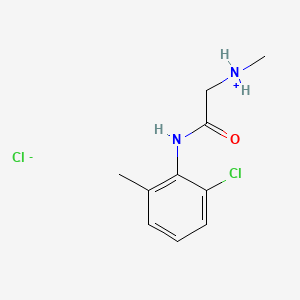
Diethyltin diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyltin diiodide is an organotin compound with the chemical formula (C2H5)2SnI2. It was first discovered by Edward Frankland in 1849 . This compound is part of the broader class of organotin compounds, which have significant applications in various industrial and scientific fields .
Vorbereitungsmethoden
Diethyltin diiodide can be synthesized through the reaction of ethyl iodide with metallic tin. The reaction typically occurs in a sealed ampoule at temperatures ranging from 140°C to 180°C . This method was initially developed by Frankland and later refined by other chemists . Industrially, organotin compounds are often prepared by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or organo-aluminum compounds .
Analyse Chemischer Reaktionen
Diethyltin diiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyltin oxide.
Reduction: Reduction reactions can convert it to diethyltin hydride.
Substitution: It can undergo substitution reactions with different nucleophiles, replacing the iodine atoms with other groups.
Common reagents used in these reactions include Grignard reagents, alkyl halides, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyltin diiodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyltin diiodide involves its interaction with cellular components. Organotin compounds can act as Lewis acids, facilitating various chemical reactions . In biological systems, they can bind to DNA and proteins, disrupting cellular functions and leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Diethyltin diiodide can be compared with other organotin compounds such as:
Dimethyltin dichloride: Similar in structure but with methyl groups instead of ethyl groups.
Dibutyltin dichloride: Contains butyl groups and is commonly used as a catalyst in industrial processes.
Triphenyltin chloride: Known for its use as a biocide and antifouling agent.
This compound is unique due to its specific ethyl groups, which influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
2767-55-7 |
|---|---|
Molekularformel |
C4H10I2Sn |
Molekulargewicht |
430.64 g/mol |
IUPAC-Name |
diethyl(diiodo)stannane |
InChI |
InChI=1S/2C2H5.2HI.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
MATIRGPIRARBGK-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Sn](CC)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


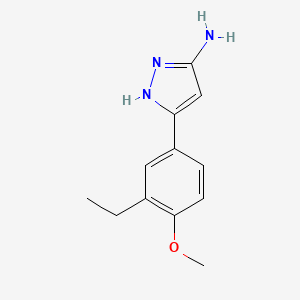
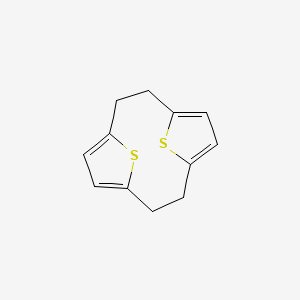
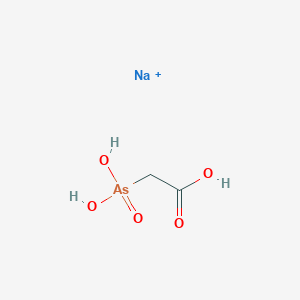

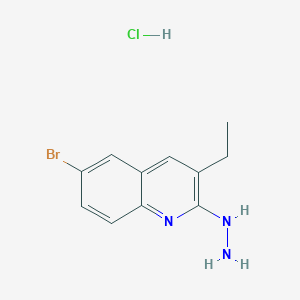
![1-[2-[2-[Butoxy(methyl)phosphoryl]oxyethoxy-ethenylphosphoryl]oxyethoxy-methylphosphoryl]oxybutane](/img/structure/B15345451.png)
